o-Iodosobenzoate

Description

Properties

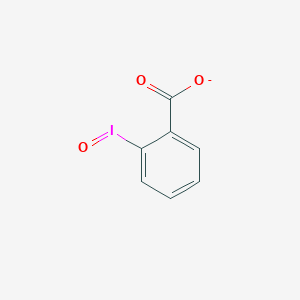

Molecular Formula |

C7H4IO3- |

|---|---|

Molecular Weight |

263.01 g/mol |

IUPAC Name |

2-iodosylbenzoate |

InChI |

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)/p-1 |

InChI Key |

IFPHDUVGLXEIOQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I=O |

Synonyms |

2-iodosobenzoate 2-iodosobenzoic acid ortho-iodosobenzoate ortho-iodosobenzoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Dawn of Hypervalent Iodine Chemistry

An In-depth Technical Guide to the History and Discovery of o-Iodosobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, discovery, synthesis, and properties of o-iodosobenzoic acid (IBA), a significant reagent in organic chemistry. The document details its historical context, key scientific contributors, experimental protocols for its synthesis, and its chemical characteristics, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The story of o-iodosobenzoic acid is intrinsically linked to the pioneering work in hypervalent iodine chemistry that took place in the late 19th century. Hypervalent compounds are those that contain a main group element with more than the typical octet of electrons in its valence shell. The exploration of such compounds opened new avenues in synthetic organic chemistry, providing novel and mild oxidizing agents.

The journey into hypervalent iodine chemistry was spearheaded by the German chemist Conrad Willgerodt . His work in the 1880s and 1890s laid the foundation for our understanding of these unique chemical entities. In 1886, Willgerodt reported the synthesis of the first stable polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂). This discovery was a watershed moment, demonstrating that iodine could exist in a stable trivalent state in an organic molecule.

Following this breakthrough, Willgerodt and his contemporaries, including Victor Meyer , synthesized a series of hypervalent iodine compounds. A significant milestone was the preparation of 2-iodoxybenzoic acid (IBX) by Willgerodt in 1893. Given that o-iodosobenzoic acid is a stable intermediate in the oxidation of o-iodobenzoic acid to IBX, it is highly probable that o-iodosobenzoic acid was first synthesized during this period of intense research, although a definitive primary publication detailing its initial isolation and characterization remains elusive in readily available historical records.

The Precursor: o-Iodobenzoic Acid

The synthesis and availability of o-iodobenzoic acid were crucial for the development of its hypervalent derivatives. o-Iodobenzoic acid is a white solid that serves as the starting material for the preparation of both o-iodosobenzoic acid and 2-iodoxybenzoic acid (IBX).[1]

Synthesis of o-Iodobenzoic Acid

The most common and historically significant method for the synthesis of o-iodobenzoic acid is the Sandmeyer reaction .[1] This reaction involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by treatment with an iodide salt.[1]

Experimental Protocol: Synthesis of o-Iodobenzoic Acid via Sandmeyer Reaction

-

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Water

-

Ethanol

-

-

Procedure:

-

Anthranilic acid is dissolved in an aqueous solution of hydrochloric acid or sulfuric acid and cooled to below 10°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cold anthranilic acid solution while maintaining the temperature below 10°C. This step forms the diazonium salt.

-

The resulting diazonium salt solution is then added to a solution of potassium iodide in water.

-

The mixture is stirred, and a precipitate of crude o-iodobenzoic acid is formed.

-

The crude product is collected by filtration and washed with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

The product is then washed with cold water.

-

Purification is achieved by recrystallization from hot water or a mixture of ethanol and water to yield white crystals of o-iodobenzoic acid.

-

Properties of o-Iodobenzoic Acid

A summary of the key quantitative data for o-iodobenzoic acid is presented in the table below.

| Property | Value |

| Chemical Formula | C₇H₅IO₂ |

| Molar Mass | 248.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 162-164 °C |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol and acetone |

The Discovery and Synthesis of o-Iodosobenzoic Acid (IBA)

As mentioned, while a singular "discovery" paper for o-iodosobenzoic acid is not readily apparent, its existence and synthesis were a natural consequence of the oxidation studies of o-iodobenzoic acid in the 1890s. The oxidation of the iodine atom in o-iodobenzoic acid from a formal oxidation state of +1 to +3 results in the formation of o-iodosobenzoic acid.

Historical Synthesis of o-Iodosobenzoic Acid

Early methods for the synthesis of iodosyl compounds involved the hydrolysis of the corresponding dihalo- or diacetoxy-iodoarenes. For o-iodosobenzoic acid, this would have involved the initial oxidation of o-iodobenzoic acid to a precursor like o-(dichloroiodo)benzoic acid, followed by hydrolysis.

Conceptual Historical Experimental Protocol:

-

Step 1: Oxidation to an Iodine(III) Precursor

-

o-Iodobenzoic acid would be treated with a halogen, such as chlorine, to form the corresponding dihalide.

-

-

Step 2: Hydrolysis

-

The resulting iodine(III) dihalide would then be hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield o-iodosobenzoic acid.

-

Modern Synthesis of o-Iodosobenzoic Acid

Modern synthetic methods offer more convenient and safer routes to o-iodosobenzoic acid, avoiding the use of elemental halogens. A widely used method involves the oxidation of o-iodobenzoic acid with Oxone® (potassium peroxymonosulfate).

Experimental Protocol: Synthesis of o-Iodosobenzoic Acid using Oxone®

-

Materials:

-

o-Iodobenzoic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Water

-

Acetone

-

-

Procedure:

-

o-Iodobenzoic acid is suspended in water.

-

A solution of Oxone® in water is added to the suspension.

-

The reaction mixture is stirred at room temperature until the reaction is complete (as monitored by TLC or other analytical methods).

-

The white precipitate of o-iodosobenzoic acid is collected by filtration.

-

The product is washed with water and then with acetone to remove any unreacted starting material and byproducts.

-

The solid is dried under vacuum to yield pure o-iodosobenzoic acid.

-

Properties of o-Iodosobenzoic Acid

The key quantitative data for o-iodosobenzoic acid are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₅IO₃ |

| Molar Mass | 264.02 g/mol |

| Appearance | White to off-white powder |

| Melting Point | ~230 °C (decomposes) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Sparingly soluble in most organic solvents |

Reaction Pathways and Workflows

The synthesis of o-iodosobenzoic acid and its relationship with its precursor and its more oxidized form, IBX, can be visualized as a clear reaction pathway.

Synthesis Pathway from Anthranilic Acid

The following diagram illustrates the overall synthesis route starting from anthranilic acid.

Caption: Synthesis pathway from anthranilic acid to IBX.

Experimental Workflow for o-Iodosobenzoic Acid Synthesis

The logical flow of the modern synthesis of o-iodosobenzoic acid from o-iodobenzoic acid is depicted below.

Caption: Workflow for the synthesis of IBA.

Conclusion

The discovery and development of o-iodosobenzoic acid are rooted in the foundational work on hypervalent iodine chemistry by pioneers like Conrad Willgerodt in the late 19th century. While the exact moment of its first synthesis is not clearly documented, its existence as a key intermediate in the oxidation of o-iodobenzoic acid was an inevitable discovery of that era. Today, o-iodosobenzoic acid is a readily accessible and valuable reagent in organic synthesis, with modern, efficient protocols for its preparation. This guide has provided a detailed overview of its historical context, synthesis, and properties, offering a valuable resource for professionals in the chemical and pharmaceutical fields.

References

A Technical Guide to the Chemical Properties of o-Iodosobenzoic Acid and its Anion, o-Iodosobenzoate

Introduction

o-Iodosobenzoic acid (IBA), a hypervalent iodine(III) compound, stands as a versatile and significant reagent in modern chemistry. Its utility spans from selective oxidations in organic synthesis to specific peptide bond cleavage in proteomics. The compound's reactivity is multifaceted; while the neutral acid acts as a potent oxidizing agent, its conjugate base, the o-iodosobenzoate anion, exhibits remarkable nucleophilic catalytic activity. This guide provides an in-depth exploration of the chemical and physical properties of o-iodosobenzoic acid, its reactivity, key experimental protocols, and its applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

o-Iodosobenzoic acid, also known as 2-iodosylbenzoic acid, is a white to off-white powder.[1][2] Its utility is somewhat constrained by its poor solubility in water and most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[3][4] A critical characteristic of IBA is its tendency to undergo disproportionation, yielding o-iodoxybenzoic acid (IBX) and 2-iodobenzoic acid.[5] This is particularly important as IBX, a more powerful oxidant, is often a reactive contaminant in commercial IBA preparations.[5] The compound is also noted to be sensitive to light.[3]

Table 1: Key Identifiers and Physicochemical Properties of o-Iodosobenzoic Acid

| Property | Value | Reference |

| IUPAC Name | 2-iodosylbenzoic acid | [1][2] |

| Synonyms | o-Iodosobenzoic acid, 2-Iodosobenzoic acid | [1] |

| CAS Number | 304-91-6 | [1][2] |

| Molecular Formula | C₇H₅IO₃ | [1][2][3] |

| Molecular Weight | 264.02 g/mol | [1][3] |

| Exact Mass | 263.928339 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 230 °C (with decomposition) | |

| Solubility | Insoluble in water; soluble in DMSO | [3][4][6] |

| Predicted pKa | 2.84 ± 0.36 | [3] |

| InChI Key | IFPHDUVGLXEIOQ-UHFFFAOYSA-N | [2][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of o-iodosobenzoic acid. While comprehensive data is not always readily available for the compound itself, information can be inferred from its precursors and derivatives.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Aromatic protons typically appear in the region of 7.5-8.5 ppm. The carboxylic acid proton is expected at a higher chemical shift (>10 ppm). | [7] |

| ¹³C NMR | Aromatic carbons resonate between 120-150 ppm. The carboxyl carbon appears downfield (>165 ppm). | [8] |

| FTIR | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-I and I=O stretches at lower wavenumbers. | [9] |

Reactivity and Chemical Transformations

The chemical behavior of IBA is dominated by the hypervalent nature of its iodine atom, making it a valuable oxidizing agent and a precursor to other important reagents.

Disproportionation and Stability

A key chemical property of IBA is its instability in solution, where it can disproportionate. This reaction is a significant consideration for its use, as it generates o-iodoxybenzoic acid (IBX), which has different reactivity.

Caption: Disproportionation of o-Iodosobenzoic Acid (IBA).

Role as an Oxidizing Agent

IBA is a selective oxidant, primarily used for the oxidation of sulfhydryl groups. It readily converts vicinal thiols, such as those in cysteine residues within proteins, to disulfides.[6] This reaction is often employed to probe protein structure and function.

Peptide Bond Cleavage

One of the most prominent applications of IBA in biochemistry and proteomics is its ability to induce chemical cleavage of peptide bonds specifically at the C-terminal side of tryptophan residues.[5][10] The mechanism involves a two-step oxidation of the tryptophan indole ring, followed by the formation of an iminospirolactone intermediate that readily hydrolyzes to cleave the peptide backbone.[5] It is crucial to note that the common contaminant, IBX, can cause unwanted cleavage and modification at tyrosine residues.[5][11]

References

- 1. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodosobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Iodosobenzoic acid CAS#: 304-91-6 [amp.chemicalbook.com]

- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 5. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Iodosobenzoic acid | 304-91-6 [chemicalbook.com]

- 7. 2-Iodosobenzoic acid(304-91-6) 1H NMR [m.chemicalbook.com]

- 8. This compound | C7H4IO3- | CID 7269392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of o-Iodosobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Iodosobenzoate and its parent compound, o-iodosobenzoic acid (IBA), are versatile reagents in organic synthesis and biochemistry. Notably employed as a precursor to powerful oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, this compound also finds application in the selective cleavage of peptides at tryptophan and tyrosine residues. A thorough understanding of its spectroscopic properties is paramount for its effective utilization and characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring these spectra.

Introduction

o-Iodosobenzoic acid (IBA) is a hypervalent iodine compound that exists in equilibrium with its cyclic tautomer, 1-hydroxy-1,2-benziodoxol-3(1H)-one. The corresponding anion, this compound, is the conjugate base of this acid. These compounds are appreciated for their role as mild and selective oxidizing agents and their ability to facilitate specific chemical transformations. In the context of drug development and proteomics, this compound is utilized for the chemical fragmentation of proteins, a critical step in protein sequencing and identification.[1][2] The reactivity and purity of this compound preparations are crucial, as contaminants such as o-iodoxybenzoic acid can lead to unwanted side reactions, including the modification of tyrosyl residues.[2] Accurate spectroscopic analysis is therefore essential for quality control and for understanding the reaction mechanisms involving this reagent.

Synthesis and Preparation of this compound

A common and practical method for the synthesis of o-iodosobenzoic acid involves the oxidation of 2-iodobenzoic acid using Oxone® in an aqueous solution. This method is favored as it proceeds under mild conditions and minimizes the formation of the hazardous and explosive o-iodoxybenzoic acid (IBX).[3]

Below is a generalized workflow for the synthesis of o-iodosobenzoic acid.

Caption: Synthesis of o-Iodosobenzoic Acid.

Spectroscopic Data

The following sections summarize the key spectroscopic data for o-iodosobenzoic acid, the protonated form of this compound. The data for the anion is expected to be very similar, with minor shifts anticipated due to the change in protonation state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: NMR Spectroscopic Data for o-Iodosobenzoic Acid Derivatives

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| ¹H | DMSO-d₆ | 8.38 | s | - | OH | [4] |

| 8.33 | d | 8.1 | Ar-H | [4] | ||

| 8.21 | s | - | Ar-H | [4] | ||

| 8.08 | d | 8.0 | Ar-H | [4] | ||

| ¹³C | DMSO-d₆ | 166.3 | - | - | C=O | [4] |

| 132.9 | - | - | Ar-C | [4] | ||

| 131.6 (q) | - | 32.6 | Ar-C (adjacent to CF₃) | [4] | ||

| 130.6 (d) | - | 2.4 | Ar-C | [4] | ||

| 127.9 | - | - | Ar-C | [4] | ||

| 127.1 (d) | - | 3.6 | Ar-C | [4] | ||

| 125.5 | - | - | Ar-C | [4] | ||

| 123.4 (q) | - | 271.0 | CF₃ | [4] |

Note: The provided data is for a trifluoromethyl derivative of o-iodosobenzoic acid, which provides a representative aromatic splitting pattern. The exact shifts for the unsubstituted compound may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for o-Iodosobenzoic Acid Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3447 | O-H stretch | [3] |

| 3234 | O-H stretch | [3] |

| 2854 | O-H stretch | [4] |

| 1653 | C=O stretch | [3] |

| 1597 | C=O stretch | [4] |

| 1576 | C=O stretch | [3] |

| 1559 | C=O stretch | [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For comparison, the absorption maxima for benzoic acid are included. Due to the extended conjugation and the presence of the iodine atom, the absorption maxima for o-iodosobenzoic acid are expected to be shifted.

Table 3: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Reference |

| Benzoic Acid | Acidic Mobile Phase | 194, 230, 274 | [5] |

| o-Iodobenzoic Acid | Not specified | Not specified in snippets, but available in NIST database | [6] |

Note: Specific λmax values for o-iodosobenzoic acid were not available in the provided search results, but the NIST WebBook is a cited source for this data.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can provide valuable structural information.

Table 4: Mass Spectrometry Data for o-Iodobenzoic Acid

| m/z | Ion | Inferred Loss | Reference |

| 248 | [C₇H₅IO₂]⁺• | Molecular Ion | [7] |

| Not specified | - | - | [7] |

Note: While the molecular ion peak is confirmed, a detailed fragmentation pattern was not available in the provided search results. The NIST WebBook is a cited source for the mass spectrum.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general workflow for sample preparation and analysis is depicted below.

Caption: General workflow for NMR analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[8]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument.[8]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[8]

-

Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the processed spectra to determine chemical shifts, integration, and coupling constants.

FTIR Spectroscopy

Methodology using Attenuated Total Reflectance (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[9]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[9]

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Methodology:

-

Solvent Selection: Choose a suitable solvent that does not absorb in the region of interest (e.g., ethanol, hexane, or an appropriate HPLC mobile phase).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 190-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

Methodology using Electron Ionization (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic properties of this compound are well-defined and can be readily determined using standard analytical techniques. NMR spectroscopy provides detailed structural information, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic structure, and mass spectrometry confirms the molecular weight and provides fragmentation data. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible spectroscopic characterization of this compound, which is essential for its application in research, particularly in the fields of organic synthesis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 6. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 7. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. uni-saarland.de [uni-saarland.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Application of o-Iodosobenzoate in Protein Chemistry

Introduction

This compound (IBA), a hypervalent iodine(III) reagent, has emerged as a valuable tool in protein chemistry. Its utility lies in its ability to mediate specific chemical modifications of proteins, most notably the cleavage of peptide bonds at tryptophan residues and the oxidation of cysteine residues. These functionalities make it a significant asset for researchers and scientists in studying protein structure and function, as well as for professionals in the field of drug development for applications such as target validation and the generation of antibody-drug conjugates. This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in protein chemistry, and a discussion of its relevance in the drug development pipeline.

Synthesis of this compound

A practical and safe method for the synthesis of this compound involves the oxidation of 2-iodobenzoic acid using Oxone® in an aqueous solution. This approach is advantageous as it operates under mild, room temperature conditions and avoids the formation of the hazardous and explosive o-iodoxybenzoic acid (IBX) byproduct.[1][2][3]

Experimental Protocol: Synthesis of this compound (IBA)

This protocol is adapted from a method utilizing Oxone® for a safer and more efficient synthesis.[1]

Materials:

-

2-Iodobenzoic acid (2-IB)

-

Oxone® (potassium peroxymonosulfate)

-

Acetonitrile (MeCN)

-

Deionized water (H₂O)

-

Acetone

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 1.0 mmol of 2-iodobenzoic acid in 5 mL of acetonitrile.

-

Add 1.2 mmol of Oxone® (738 mg) to the solution.

-

Add 5 mL of deionized water to the mixture.

-

Stir the mixture vigorously at room temperature. The reaction time will vary depending on the specific substrate, but can be monitored for completion.

-

Upon completion of the reaction, collect the precipitated product by filtration under reduced pressure.

-

Wash the collected solid with water and then with acetone to remove any unreacted starting material and byproducts.

-

The resulting white powder is o-Iodosobenzoic acid (IBA).

Quantitative Data: Synthesis of IBA Derivatives

The synthesis method is applicable to a range of substituted 2-iodobenzoic acids. The following table summarizes the yields for the synthesis of various IBA derivatives.

| Starting Material (2-Iodobenzoic Acid Derivative) | Product (this compound Derivative) | Reaction Time | Yield (%) |

| 2-Iodobenzoic acid | o-Iodosobenzoic acid | 3 h | 95 |

| 2-Iodo-4-methylbenzoic acid | 4-Methyl-o-iodosobenzoic acid | 3 h | 93 |

| 2-Iodo-5-methoxybenzoic acid | 5-Methoxy-o-iodosobenzoic acid | 6 h | 91 |

| 2-Iodo-4-chlorobenzoic acid | 4-Chloro-o-iodosobenzoic acid | 3 h | 96 |

Data adapted from practical synthesis studies using Oxone®.[1][3]

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Protein Chemistry

This compound has two primary applications in the field of protein chemistry: the selective cleavage of peptide bonds at tryptophan residues and the oxidation of cysteine residues to form disulfide bridges.

Cleavage at Tryptophan Residues

IBA is a chemical reagent that enables the specific cleavage of the peptide bond on the C-terminal side of tryptophan residues.[4][5] This property is invaluable for protein sequencing and for producing large peptide fragments for further analysis. The cleavage yield is generally high, ranging from 70% to nearly quantitative, depending on the specific protein and the flanking amino acid residues.[6]

A significant challenge with commercial preparations of IBA is the presence of the contaminant o-iodoxybenzoic acid (IBX), which can cause undesirable side reactions, particularly the modification and cleavage at tyrosine residues.[4][7] To mitigate this, it is recommended to either use freshly synthesized IBA or to pre-incubate the IBA solution with a scavenger, such as p-cresol, to destroy any contaminating IBX.[7][8]

This protocol is adapted from established methods for protein fragmentation.[8]

Materials:

-

Protein sample

-

This compound (IBA)

-

80% (v/v) acetic acid

-

4 M Guanidine-HCl

-

p-cresol

-

Nitrogen gas

-

SpeedVac concentrator or size-exclusion chromatography equipment

Procedure:

-

Prepare the cleavage solution: Dissolve 10 mg of this compound in 1.0 mL of 80% (v/v) acetic acid containing 4 M Guanidine-HCl. Add 20 μL of p-cresol to this solution.

-

Incubate the cleavage solution for 2 hours at room temperature to allow the p-cresol to react with any contaminating IBX.

-

Dissolve the protein sample in the pre-incubated cleavage solution to a final concentration of 5-10 mg/mL.

-

Flush the reaction tube with a stream of nitrogen gas to displace oxygen, then cap the tube securely.

-

Incubate the reaction mixture for 24 hours at room temperature in the dark.

-

Terminate the reaction by adding approximately 10 volumes of water and drying the sample using a SpeedVac concentrator.

-

Alternatively, the resulting peptides can be separated and purified using size-exclusion chromatography.

| Protein | Tryptophanyl Bond | Cleavage Yield (%) |

| Myoglobin | Trp-Ala | ~90 |

| Lysozyme | Trp-Val | ~70 |

| Serum Albumin | Trp-Ser | ~85 |

Yields are approximate and can vary based on reaction conditions and protein structure.[6]

Caption: Proposed mechanism for peptide bond cleavage at tryptophan by this compound.

Oxidation of Cysteine Residues

This compound can also function as a mild oxidizing agent, specifically targeting vicinal sulfhydryl groups of cysteine residues to form disulfide bonds.[9] This reaction is often reversible by treatment with reducing agents like dithiothreitol (DTT) or glutathione. This reversible oxidation provides a method for studying the role of cysteine residues in protein function, such as in enzyme regulation or calmodulin binding.[9]

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (IBA) stock solution

-

Reducing agent (e.g., DTT) for reversal

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Treat the protein sample with a limiting amount of IBA. The optimal concentration needs to be determined empirically for each protein but is typically in the low millimolar range.

-

Incubate the reaction for a specific period at a controlled temperature (e.g., 30 minutes at room temperature).

-

To reverse the oxidation, add a reducing agent such as DTT to the reaction mixture.

-

Analyze the protein for changes in activity or structure.

Caption: Reversible oxidation of cysteine residues by this compound.

Role in Drug Development

The specific chemical modifications enabled by this compound are highly relevant to the drug development process.

-

Target Identification and Validation: By selectively cleaving proteins or modifying specific amino acid residues, researchers can probe the structure-function relationships of potential drug targets. For instance, identifying critical cysteine residues for enzyme activity can inform the design of targeted inhibitors.

-

Bioconjugation and Antibody-Drug Conjugates (ADCs): While not a direct crosslinker, the principles of specific amino acid modification are central to bioconjugation. The selective modification of cysteine residues is a common strategy for attaching payloads to antibodies to create ADCs. Understanding the reactivity of reagents like IBA contributes to the broader knowledge base of protein modification for therapeutic purposes.[10]

-

Peptide Mapping and Characterization: The fragmentation of proteins at tryptophan residues is a key step in peptide mapping, which is essential for the characterization and quality control of therapeutic proteins.

Diagram: Logical Relationship in Drug Development

References

- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of critical cysteine residues of type I adenylyl cyclase by this compound or nitric oxide reversibly inhibits stimulation by calcium and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Synthesis of 2-Iodoxybenzoic Acid (IBX) from o-Iodobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Iodoxybenzoic acid (IBX), a powerful and versatile oxidizing agent in organic synthesis. A primary focus is placed on the common and efficient synthesis route starting from 2-iodobenzoic acid, which proceeds through the key intermediate, o-iodosobenzoic acid (IBA). This document outlines detailed experimental protocols, presents quantitative data for synthesis optimization, and visualizes the chemical transformations and workflows.

Introduction

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its efficacy in the oxidation of alcohols to aldehydes and ketones, among other transformations.[1][2] Its selectivity, mild reaction conditions, and high yields have established it as a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3] While historically its use was hampered by poor solubility and safety concerns, modern synthetic protocols have largely addressed these issues.[1][4]

This guide details the prevalent and user-friendly methods for preparing IBX, primarily through the oxidation of 2-iodobenzoic acid. This process involves the intermediate formation of o-iodosobenzoic acid (IBA), which is itself a hypervalent iodine(III) reagent.[5] Understanding this sequential oxidation is crucial for the efficient and safe synthesis of IBX.

Chemical Transformation Pathway

The synthesis of IBX from 2-iodobenzoic acid is a two-step oxidation process where o-iodosobenzoic acid (IBA) is a key intermediate. The overall transformation can be visualized as follows:

Caption: Sequential oxidation of 2-iodobenzoic acid to IBX via the o-iodosobenzoic acid intermediate.

Experimental Protocols for IBX Synthesis

The most common and recommended method for the preparation of IBX utilizes Oxone® as the oxidant due to its efficiency, safety, and environmentally friendly nature.[1][6] Alternative methods using potassium bromate and sulfuric acid are also documented but are generally considered less favorable.[4][7]

IBX Synthesis using Oxone®

This procedure is adapted from a widely cited, user-friendly method.[1][8]

Materials:

-

2-iodobenzoic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid in deionized water.

-

Add an excess of Oxone® to the solution.

-

Heat the mixture to 70°C with vigorous stirring for 1 to 3 hours.[8]

-

During the reaction, a white crystalline solid (IBX) will precipitate out of the solution.[1]

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration.

-

Wash the filter cake sequentially with deionized water, ethanol, and diethyl ether to remove impurities.[9]

-

Dry the resulting white solid to obtain pure IBX.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of IBX using the Oxone® method.

IBX Synthesis using Potassium Bromate and Sulfuric Acid

This is a more traditional method for IBX synthesis.[7][9]

Materials:

-

2-iodobenzoic acid

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (H₂SO₄), 2M solution

Procedure:

-

Prepare a 2M solution of sulfuric acid.

-

Add potassium bromate to the sulfuric acid solution and heat to approximately 60°C.

-

Add 2-iodobenzoic acid portion-wise to the heated solution over a period of about 40 minutes. The solution will turn orange-red and a white solid will form.[7]

-

After the addition is complete, maintain the reaction temperature at 65°C for 2 hours.[7]

-

Cool the reaction mixture to 2-3°C using an ice bath.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with deionized water, followed by ethanol, and then again with cold deionized water.[7]

-

Dry the product to yield IBX.

Quantitative Data on IBX Synthesis

The efficiency of IBX synthesis can be evaluated based on yield and purity, which are influenced by the reaction conditions. The following table summarizes quantitative data from various reported procedures.

| Starting Material | Oxidant | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-Iodobenzoic Acid | Oxone® | 70°C, 3 hours | 80 | ≥95 | [8] |

| 2-Iodobenzoic Acid | Oxone® | 70°C, 1 hour | 77 | ≥99 | [8] |

| 2-Iodobenzoic Acid | Potassium Bromate / H₂SO₄ | 65°C, 2 hours | 98 (wet) | Not specified | [7] |

| 2-Iodobenzoic Acid | Potassium Hydrogen Persulfate | 90-105°C | >90 | >99.5 | [7] |

Safety Considerations

IBX is known to be impact- and heat-sensitive and can be explosive at temperatures above 200°C.[8] It is crucial to handle IBX with appropriate safety precautions, including the use of a blast shield during its synthesis and handling.[9] Impure IBX, particularly that prepared with potassium bromate, may contain residual oxidant, increasing its hazardous nature.[4] Commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid to mitigate these risks.[8] It has been suggested that the use of Oxone® leads to a safer preparation of IBX.[6]

Conclusion

The synthesis of IBX from 2-iodobenzoic acid, particularly through the Oxone®-mediated oxidation, is a well-established and efficient process. This method offers high yields and purity while being more environmentally friendly and safer than older protocols. The intermediate in this process, o-iodosobenzoic acid (IBA), is a key species in the formation of the hypervalent iodine(V) center of IBX. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, coupled with stringent safety practices, is essential for the successful and safe utilization of this powerful oxidizing agent. The ability to catalytically generate IBX in situ from IBA or 2-iodobenzoic acid further enhances its practical utility in modern organic synthesis.[10][11]

References

- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 2. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. 2-Iodoxybenzoic_acid [chemeurope.com]

- 5. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 7. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

- 8. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

understanding the reactivity of o-Iodosobenzoate

An In-depth Technical Guide to the Reactivity of o-Iodosobenzoate

For researchers, scientists, and drug development professionals, understanding the nuances of reactive chemical species is paramount to innovation. This compound (IBA), a hypervalent iodine(III) compound, stands out as a versatile and potent reagent in organic synthesis and biochemistry. This guide provides a comprehensive overview of its core reactivity, applications, and the experimental protocols necessary for its effective use.

Core Chemical Properties and Structure

This compound is the conjugate base of 2-iodosobenzoic acid. The central iodine atom exists in a +3 oxidation state, making it a strong electrophile and a potent oxidizing agent.[1] This hypervalent state is key to its reactivity, as the iodine atom readily undergoes reductive elimination to a more stable +1 or -1 state.[1] In the solid state, it often exists as a polymeric structure.[1]

A crucial aspect of this compound chemistry is its relationship with o-iodoxybenzoic acid (IBX), a hypervalent iodine(V) compound. IBA is the reduced form of IBX and can be generated in situ from IBA using a co-oxidant.[2][3] Conversely, IBA can disproportionate to form o-iodoxybenzoic acid and o-iodobenzoic acid.[4][5] This interconversion is a critical consideration in its application, as IBX is often a highly reactive contaminant responsible for side reactions.[4][6]

Table 1: Physical and Chemical Properties of o-Iodosobenzoic Acid

| Property | Value |

| Chemical Formula | C₇H₅IO₃ |

| Molecular Weight | 264.02 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | 2-Iodosylbenzoic acid |

| Synonyms | IBA, 2-Iodosobenzoic acid |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)I=O |

(Data sourced from PubChem CID 7269392 and other general chemical sources)

Key Reactive Pathways and Mechanisms

The reactivity of this compound is dominated by its electrophilic iodine center, enabling it to act as a powerful oxidant and a catalyst in various transformations.

Oxidation Reactions

This compound and its derivatives are effective oxidants for a wide range of functional groups. A primary application is the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.[2][3] The mechanism involves the initial attack of the alcohol's oxygen on the electrophilic iodine atom, followed by elimination to yield the oxidized product and the reduced iodobenzene derivative.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of o-iodosobenzoate

An In-depth Technical Guide to o-Iodosobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, and its protonated form o-iodosobenzoic acid (IBA), are hypervalent iodine(III) compounds that have garnered significant interest in synthetic and medicinal chemistry. As non-metallic, recyclable oxidizing agents, they offer a greener alternative to many heavy metal-based oxidants.[1] Their reactivity is centered on the electrophilic iodine(III) atom, which can participate in a variety of oxidative transformations. A key structural feature is the intramolecular coordination of the ortho-carboxylate group to the iodine atom, which modulates its stability and reactivity compared to its meta and para isomers.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound.

Physical and Chemical Properties

o-Iodosobenzoic acid typically exists as a white to off-white powder. Unlike its linear analogue, iodosylbenzene, which is a polymeric solid, the structure of o-iodosobenzoic acid is characterized by a cyclic benziodoxolone system, specifically 1-hydroxy-1,2-benziodoxol-3-one, due to the intramolecular coordination.[2] This cyclic tautomer is in equilibrium with the open-chain form.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of o-iodosobenzoic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₃ | [3] |

| Molecular Weight | 264.02 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 230 °C (decomposes) | |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)I=O | [3][4] |

| InChI Key | IFPHDUVGLXEIOQ-UHFFFAOYSA-N | [3][5] |

| CAS Number | 304-91-6 | [3] |

| Solubility | Low solubility in most common solvents. Almost insoluble in ethanol.[2] | [2][6] |

Synthesis and Experimental Protocols

The synthesis of o-iodosobenzoic acid (IBA) is most commonly achieved through the oxidation of o-iodobenzoic acid (2-IB). A significant challenge in its synthesis is the potential for over-oxidation to the pentavalent iodine compound, o-iodoxybenzoic acid (IBX), which can be hazardous.[1][7] Modern protocols have been optimized to prevent this contamination.[1][7]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of o-Iodosobenzoic Acid (IBA).

Detailed Experimental Protocol: Synthesis of IBA from 2-IB using Oxone®

This protocol is adapted from a practical and mild synthesis method designed to avoid contamination with IBX.[1][7]

Materials:

-

2-Iodobenzoic acid (2-IB)

-

Oxone® (potassium peroxymonosulfate)

-

Acetonitrile (MeCN)

-

Deionized Water (H₂O)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of 2-iodobenzoic acid (2-IB) in 5 mL of acetonitrile (MeCN).

-

To this solution, add 1.2 mmol of Oxone® (738 mg).

-

Add 5 mL of deionized water to the mixture.

-

Stir the resulting mixture vigorously at room temperature. The reaction time may vary depending on the specific substrate but is typically monitored until completion (e.g., by TLC).

-

Upon completion of the reaction, the white product precipitate is collected by filtration under reduced pressure.

-

The collected solid residue is washed sequentially with water and then with acetone to remove any unreacted starting material and byproducts.

-

The resulting white powder, pure o-iodosobenzoic acid (IBA), is then dried.

Safety Note: While this method is designed to be safer, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle all chemicals in a well-ventilated fume hood.

Chemical Reactivity and Applications

This compound is a versatile oxidizing agent and catalyst in organic synthesis. Its reactivity stems from the ability of the hypervalent iodine to act as an oxo-transfer agent.[6] It is often used in reactions where mild and selective oxidation is required.

Key Chemical Reactions

-

Oxidation of Alcohols: IBA can be used, sometimes catalytically with a co-oxidant like Oxone®, for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8]

-

C-H Bond Oxidation: It serves as a catalyst for the selective oxidation of active C-H bonds, such as benzylic positions, to the corresponding carbonyl compounds.[8]

-

Hydrolysis Catalyst: The this compound anion has been shown to be a highly efficient nucleophilic catalyst for the hydrolysis of esters, outperforming other common catalysts like imidazole.[9] This catalytic activity is attributed to a combination of steric and solvation effects, as well as an enhancement of nucleophilicity by the alpha effect.[9]

Diagram of Catalytic Role in Ester Hydrolysis

Caption: Catalytic cycle of ester hydrolysis mediated by this compound.

Role in Biochemistry and Drug Development

While not a therapeutic agent itself, this compound's specific chemical reactivity has made it a valuable tool in biochemical research, particularly in proteomics and enzymology.

Protein Cleavage for Sequencing

o-Iodosobenzoic acid is known to selectively cleave peptide bonds at the C-terminal side of tryptophan residues.[10] This reaction proceeds via a two-step oxidation of the indole side chain, followed by the formation of an iminospirolactone which is then hydrolyzed, resulting in peptide bond scission.[10] Some studies have shown that it can also cleave at tyrosine residues, although this is sometimes attributed to contamination with the over-oxidized o-iodoxybenzoic acid (IBX).[10][11] This specific cleavage is useful for protein fragmentation prior to sequencing.

Enzyme Inhibition

o-Iodosobenzoic acid has been identified as an inhibitor of certain enzymes. For example, it acts as an inhibitor of diaminopropionate ammonia-lyase (EC 4.3.1.15).[3] Its mechanism of inhibition often involves the oxidation of critical cysteine residues within the enzyme's active site. This has been demonstrated with type I adenylyl cyclase, where oxidation of cysteine residues by this compound reversibly inhibits its stimulation by calcium and calmodulin.

Diagram of Tryptophan-Specific Peptide Bond Cleavage

Caption: Logical workflow for protein cleavage at tryptophan residues.

Safety and Handling

o-Iodosobenzoic acid is considered a hazardous substance.[12] It is irritating to the eyes, respiratory system, and skin.[12] The material may cause a sensitization reaction in some individuals upon skin contact.[12]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. A storage temperature of -20°C is recommended.

-

Spills: For minor spills, clean up immediately while wearing appropriate PPE. For major spills, evacuate the area and alert emergency responders.[12]

Conclusion

This compound is a powerful and versatile hypervalent iodine reagent with a well-defined set of physical and chemical properties. Its utility as a selective oxidizing agent and a specialized biochemical tool for protein cleavage underscores its importance in modern chemical and biological research. The development of safer and more efficient synthetic protocols has made it more accessible for a wide range of applications, from organic synthesis to proteomics. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 681. The structure of o-iodosobenzoic acid and of certain derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H4IO3- | CID 7269392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Iodosobenzoic acid(304-91-6) 1H NMR spectrum [chemicalbook.com]

- 6. Iodosobenzene - Wikipedia [en.wikipedia.org]

- 7. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Table 5 from Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes. | Semantic Scholar [semanticscholar.org]

- 9. Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Structure and Bonding of o-Iodosobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Iodosobenzoate, the anion of o-iodosobenzoic acid, is a hypervalent iodine compound that has garnered significant interest in various chemical and biochemical applications. Its utility primarily stems from its oxidizing properties, most notably in the selective cleavage of peptide bonds at tryptophan residues, a crucial technique in protein chemistry and proteomics.[1][2][3] This guide provides a comprehensive overview of the structure, bonding, and chemical properties of this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Bonding

In the solid state, related hypervalent iodine compounds often exhibit polymeric structures with secondary intermolecular interactions. For instance, o-iodosobenzoic acid itself is known to form a cyclic tautomer, 1-hydroxy-1,2-benziodoxol-3(1H)-one.[4] This cyclic structure significantly influences its reactivity and stability.

While specific bond lengths and angles for the this compound anion are not available, theoretical calculations and comparisons with structurally similar compounds suggest a distorted trigonal bipyramidal geometry around the iodine atom. The lone pair of electrons on the iodine atom occupies one of the equatorial positions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound and its derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the structure of this compound derivatives. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the iodosyl and carboxylate groups.

Table 1: Representative NMR Spectroscopic Data for o-Iodosobenzoic Acid Derivatives [5]

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 5-Chloro-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | DMSO-d₆ | 8.28 (1H, s), 8.03 (1H, dd, J = 8.7, 2.3 Hz), 7.95 (1H, d, J = 2.3 Hz), 7.81 (1H, d, J = 8.7 Hz) | 166.3, 135.8, 134.0, 133.5, 130.3, 128.1, 118.6 |

| 1-Hydroxy-5-methoxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | DMSO-d₆ | 8.04 (1H, s), 7.67 (1H, d, J = 9.2 Hz), 7.55 (1H, dd, J = 8.7, 2.8 Hz), 7.52 (1H, d, J = 2.7 Hz), 3.89 (3H, s) | 167.4, 161.4, 132.9, 127.0, 121.5, 114.8, 108.9, 55.8 |

| 6-Bromo-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | DMSO-d₆ | 8.23 (1H, s), 7.80–7.98 (3H, m) | 166.8, 133.5, 132.5, 131.0, 128.5, 127.9, 122.1 |

Note: Data is for derivatives of the cyclic tautomer of o-iodosobenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational modes are associated with the carboxylate group and the iodosyl group.

Table 2: Characteristic IR Vibrational Frequencies for o-Iodosobenzoic Acid Derivatives [5]

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 5-Chloro-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | O-H stretch | 2905 |

| C=O stretch (lactone) | 1624 | |

| C=O stretch (carboxylate-like) | 1560 | |

| 1-Hydroxy-5-methoxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | O-H stretch | 2953 |

| C=O stretch (lactone) | 1620 | |

| C=O stretch (carboxylate-like) | 1577 | |

| 6-Bromo-1-hydroxy-1λ³-benzo[d][1][6]iodaoxol-3(1H)-one | O-H stretch | 2844 |

| C=O stretch (lactone) | 1602 | |

| C=O stretch (carboxylate-like) | 1556 |

Note: Data is for derivatives of the cyclic tautomer of o-iodosobenzoic acid.

Experimental Protocols

Synthesis of o-Iodosobenzoic Acid

A reliable method for the synthesis of o-iodosobenzoic acid (IBA) involves the oxidation of 2-iodobenzoic acid (2-IB) using Oxone® as the oxidant.[5] This method is advantageous as it avoids the formation of the hazardous and explosive o-iodoxybenzoic acid (IBX).

Materials:

-

2-Iodobenzoic acid (2-IB)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile (MeCN)

-

Deionized water (H₂O)

-

Acetone

Procedure:

-

Dissolve 1.0 mmol of 2-iodobenzoic acid in 5 mL of acetonitrile in a suitable reaction vessel.

-

Add 1.2 mmol (738 mg) of Oxone® and 5 mL of deionized water to the solution.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction (typically after a few hours), the white precipitate of o-iodosobenzoic acid is collected by vacuum filtration.

-

Wash the collected solid sequentially with water and acetone to remove any unreacted starting material and byproducts.

-

Dry the product under vacuum to yield o-iodosobenzoic acid as a white powder.

Protein Cleavage at Tryptophan Residues

o-Iodosobenzoic acid is widely used for the chemical cleavage of peptide bonds C-terminal to tryptophan residues.

Materials:

-

Protein of interest

-

o-Iodosobenzoic acid

-

80% (v/v) Acetic acid

-

4 M Guanidine-HCl

-

p-Cresol

Procedure:

-

Prepare a stock solution of the cleavage reagent by dissolving 10 mg of o-iodosobenzoic acid in 1.0 mL of 80% (v/v) acetic acid containing 4 M guanidine-HCl. Add 20 µL of p-cresol to scavenge any contaminating o-iodoxybenzoic acid.

-

Incubate the cleavage reagent solution for 2 hours at room temperature to ensure the scavenger has reacted.

-

Dissolve the protein sample in the prepared cleavage solution to a final concentration of 5-10 mg/mL.

-

Flush the reaction tube with nitrogen or argon to create an inert atmosphere.

-

Incubate the reaction mixture for 24 hours at room temperature in the dark.

-

Terminate the reaction by diluting the mixture with approximately 10 volumes of water.

-

The resulting peptide fragments can be separated and analyzed by standard techniques such as SDS-PAGE, HPLC, and mass spectrometry.

Chemical Reactivity and Mechanisms

The primary application of this compound in a research and drug development context is its ability to effect the oxidative cleavage of peptides.

Mechanism of Tryptophan Cleavage

The cleavage of a peptide bond at the C-terminus of a tryptophan residue by o-iodosobenzoic acid proceeds through a multi-step mechanism.[1] The reaction is initiated by the oxidation of the indole side chain of tryptophan.

The reaction involves a two-step oxidation of the tryptophan residue, followed by the formation of an iminospirolactone intermediate. This intermediate then undergoes hydrolysis, leading to the cleavage of the peptide chain.[1]

Application in Drug Development and Proteomics

The ability of this compound to selectively cleave proteins at tryptophan residues makes it a valuable tool in proteomics and drug development. It allows for the generation of large peptide fragments, which can be subsequently analyzed to determine protein sequences, identify post-translational modifications, and map protein structures.

Below is a generalized workflow illustrating the use of this compound in a proteomics study.

Conclusion

This compound is a versatile and powerful reagent with significant applications in protein chemistry. While detailed crystallographic data for the anion itself remains elusive, a good understanding of its structure and bonding can be inferred from its precursor and derivatives. The well-established protocols for its synthesis and use in peptide cleavage, coupled with modern analytical techniques, ensure its continued importance in the toolkits of researchers and professionals in drug development and related scientific fields. Further structural elucidation of this compound and its reaction intermediates would undoubtedly provide deeper insights into its reactivity and pave the way for the development of new applications.

References

- 1. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: o-Iodosobenzoate Protocol for Tryptophan Cleavage

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective chemical cleavage of peptide bonds at specific amino acid residues is a fundamental technique in protein chemistry, proteomics, and drug development. The o-Iodosobenzoate (IBA) method provides a robust and highly specific protocol for the cleavage of peptide bonds at the C-terminal side of tryptophan residues.[1][2] This targeted cleavage generates large peptide fragments, which are invaluable for protein sequencing, peptide mapping, and the characterization of protein structure and function.[3][4]

This document provides detailed application notes and experimental protocols for the this compound-mediated cleavage of tryptophan residues in proteins and peptides.

Principle and Specificity

The this compound protocol utilizes the oxidation of the indole ring of tryptophan by IBA.[3] This oxidation leads to the formation of an unstable intermediate, an iminospirolactone, which is subsequently hydrolyzed, resulting in the cleavage of the adjacent peptide bond.[5] The reaction is highly selective for tryptophan, with minimal side reactions involving other amino acid residues when performed under optimal conditions.[3]

A common contaminant in commercial preparations of o-iodosobenzoic acid is o-iodoxybenzoic acid, which can lead to unwanted side reactions, particularly the modification and cleavage of tyrosine residues.[5] To mitigate this, the protocol includes a pre-incubation step with p-cresol, which effectively scavenges the reactive o-iodoxybenzoic acid, thereby preserving the integrity of tyrosyl residues.[4][5]

While the method is highly specific for tryptophan, some side reactions can occur, most notably the oxidation of methionine to methionine sulfoxide.[3] Therefore, for proteins containing methionine, it is advisable to perform an S-alkylation step prior to cleavage to protect the methionine residues.[3]

Applications in Research and Drug Development

The this compound protocol for tryptophan cleavage has several important applications:

-

Protein Sequencing and Peptide Mapping: By generating a limited number of large peptide fragments, this method simplifies the process of peptide mapping and facilitates N-terminal sequencing of the resulting fragments. This is particularly useful for large proteins where complete enzymatic digestion would generate a complex mixture of small peptides.

-

Protein Structure and Function Studies: Selective cleavage at tryptophan residues can be used to isolate specific domains or functional regions of a protein for further characterization. This allows researchers to study the structure and function of different parts of a protein in isolation.

-

Antibody Characterization: In the development of therapeutic antibodies, this method can be used to generate specific fragments for epitope mapping and for the characterization of antibody-antigen interactions.

-

Proteomics: In proteomics workflows, chemical cleavage with this compound can be used as a complementary method to enzymatic digestion, providing different sets of peptides for mass spectrometry analysis and increasing overall sequence coverage.

Quantitative Data: Cleavage Efficiency

The efficiency of cleavage by this compound is influenced by the amino acid residue on the C-terminal side of the tryptophan. The following table summarizes the reported cleavage yields for various tryptophanyl bonds.

| Amino Acid C-terminal to Tryptophan | Cleavage Yield (%) | Reference |

| Alanine | Nearly quantitative | [3] |

| Glycine | Nearly quantitative | [3] |

| Serine | Nearly quantitative | [3] |

| Threonine | Nearly quantitative | [3] |

| Glutamine | Nearly quantitative | [3] |

| Arginine | Nearly quantitative | [3] |

| S-(pyridylethyl)cysteine | Nearly quantitative | [3] |

| Isoleucine | ~70 | [3] |

| Valine | ~70 | [3] |

Experimental Protocol

This protocol is adapted from established methods for the cleavage of proteins at tryptophan residues using this compound.[2]

Materials and Reagents

-

o-Iodosobenzoic acid (IBA)

-

Glacial acetic acid

-

Guanidine hydrochloride (GuHCl)

-

p-Cresol

-

Lyophilized protein or peptide sample

-

Nitrogen gas

-

Water (HPLC-grade or equivalent)

-

SpeedVac concentrator or lyophilizer

-

Optional: Size-exclusion chromatography column

Preparation of Cleavage Reagent

-

Prepare a stock solution of 80% (v/v) acetic acid containing 4 M Guanidine-HCl.

-

For every 1 ml of the acetic acid/GuHCl solution, add 10 mg of o-Iodosobenzoic acid.

-

Add 20 µl of p-cresol to the mixture.

-

Incubate the reagent mixture for 2 hours at room temperature in the dark. This pre-incubation step is crucial to neutralize the reactive o-iodoxybenzoic acid contaminant.[4][5]

Cleavage Procedure

-

Dissolve the lyophilized protein or peptide sample in the prepared cleavage reagent to a final concentration of 1-10 mg/ml.

-

Flush the reaction tube with nitrogen gas to displace oxygen.

-

Seal the tube tightly and incubate for 24 hours at room temperature in the dark.

-

Terminate the reaction by adding 10 volumes of water.

-

Remove the solvent and volatile reagents by drying the sample in a SpeedVac concentrator or by lyophilization.

-

The resulting peptide fragments can be redissolved in an appropriate buffer for downstream analysis, such as HPLC purification, mass spectrometry, or SDS-PAGE.

Visualizations

Experimental Workflow

Caption: Experimental workflow for tryptophan cleavage using this compound.

Chemical Mechanism

Caption: Simplified chemical mechanism of tryptophan cleavage by this compound.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no cleavage | Inactive this compound reagent. | Use a fresh batch of this compound. Ensure proper storage of the reagent (cool, dry, and dark). |

| Incomplete protein denaturation. | Ensure the concentration of Guanidine-HCl is sufficient (4 M) to fully denature the protein and expose the tryptophan residues. | |

| Oxidation of the reagent. | Prepare the cleavage reagent fresh before each use. | |

| Cleavage at Tyrosine residues | Contamination with o-iodoxybenzoic acid. | Ensure the pre-incubation step with p-cresol is performed for the recommended time (2 hours). Use a high-purity source of this compound. |

| Modification of Methionine | Oxidation of the thioether side chain. | If methionine residues are present and their integrity is critical, perform S-alkylation of the protein prior to the cleavage reaction. |

| Incomplete reaction | Insufficient incubation time or reagent concentration. | Increase the incubation time up to 48 hours. Ensure the molar excess of this compound to tryptophan is sufficient. |

References

- 1. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Footprinting using o-Iodosobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the use of o-Iodosobenzoate (IBA) for protein footprinting, a powerful technique for probing protein structure, dynamics, and interactions. This method, a variation of Fast Photochemical Oxidation of Proteins (FPOP), utilizes the photolysis of IBA to generate iodine radicals that covalently label solvent-accessible amino acid residues. The resulting modifications can be precisely mapped by mass spectrometry, providing valuable insights into protein topography.

Application Notes

Principle of the Method

The this compound-based protein footprinting method relies on the generation of highly reactive iodine radicals upon photolysis with a 248 nm laser.[1][2][3] These radicals rapidly and irreversibly modify the side chains of specific amino acid residues, primarily histidine and tyrosine.[1][2][3] The extent of modification is directly related to the solvent accessibility of these residues. By comparing the modification patterns of a protein in different states (e.g., unbound vs. ligand-bound, folded vs. unfolded), researchers can identify regions involved in binding, conformational changes, and protein-protein interfaces.

Key Advantages

-

Specificity: Unlike hydroxyl radical footprinting which modifies up to 14 amino acid side chains, iodine radicals generated from IBA primarily target histidine and tyrosine residues, simplifying data analysis.[1]

-

Speed: The labeling reaction occurs on a microsecond timescale, minimizing the risk of protein unfolding or conformational changes induced by the labeling process itself.

-

Irreversible Labeling: The covalent modifications are stable, allowing for robust sample processing and analysis by mass spectrometry.

-

Tunable: The extent of modification can be controlled by adjusting parameters such as laser energy and scavenger concentration.[1]

Applications in Research and Drug Development

-

Epitope Mapping: Identifying the binding site of an antibody on its target protein.

-

Drug-Target Interaction Studies: Mapping the binding pocket of a small molecule on a protein.

-

Conformational Analysis: Characterizing structural changes in proteins upon ligand binding, mutation, or changes in environmental conditions.

-

Protein Folding Studies: Probing the solvent accessibility of residues at different stages of the folding process.

-

Protein-Protein Interaction Site Identification: Determining the interface between two or more interacting proteins.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

o-Iodosobenzoic acid (IBA)

-

Histidine (as a scavenger)[1]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Syringe pump

-

Fused silica capillary

-

KrF excimer laser (248 nm)

-

LC-MS/MS system

Protocol: FPOP using this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

-

Sample Preparation:

-

Prepare a solution of the protein of interest in PBS at a suitable concentration (e.g., 10-20 µM).

-

Prepare a stock solution of o-Iodosobenzoic acid in a suitable solvent (e.g., DMSO). The final concentration in the reaction mixture will need to be optimized.

-

Prepare a stock solution of histidine scavenger (e.g., 100 mM in water). A final concentration of 0.5 mM is a good starting point.[1]

-

-

FPOP Reaction:

-

In a microcentrifuge tube, combine the protein solution, histidine scavenger, and this compound.

-

Load the sample into a syringe and place it on a syringe pump.

-

Flow the sample through a fused silica capillary at a constant flow rate.

-

Irradiate a section of the capillary with a pulsed KrF excimer laser (248 nm). The laser energy and pulse rate should be optimized to achieve a desired level of modification.

-

Collect the irradiated sample in a fresh microcentrifuge tube.

-

Prepare a control sample by flowing the solution through the capillary without laser irradiation.

-

-

Sample Quenching and Preparation for Mass Spectrometry:

-

Immediately after collection, quench any remaining reactive species. While the primary iodine radicals are short-lived, quenching with an excess of a reactive amino acid like methionine can be performed as a precaution.

-

Denature the protein by adding a denaturant (e.g., urea or guanidinium chloride) and reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Buffer exchange the sample into an appropriate buffer for enzymatic digestion (e.g., ammonium bicarbonate).

-

Digest the protein with trypsin overnight at 37°C.

-

Quench the digestion by adding formic acid.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides by LC-MS/MS.

-

Use a suitable liquid chromatography gradient to separate the peptides.

-

Acquire mass spectrometry data in a data-dependent manner, selecting precursor ions for fragmentation.

-

-

Data Analysis:

-

Identify the peptides and the sites of modification using database search software. The mass shift for the addition of an iodine atom is +125.9045 Da.

-

Quantify the extent of modification for each identified peptide in both the irradiated and control samples.

-

Compare the modification levels between different protein states to identify regions of altered solvent accessibility.

-

Quantitative Data

The following tables summarize representative quantitative data from protein footprinting experiments using iodine-based FPOP.

Table 1: Modification of Myoglobin and Apomyoglobin

| Protein State | Modified Residue | Relative Modification Extent |

| Myoglobin (Holo) | His82 | Low |

| Apomyoglobin (Apo) | His82 | High (at least 10x > Holo)[2][3] |

| Myoglobin (Holo) | His93 | Low |

| Apomyoglobin (Apo) | His93 | High (at least 10x > Holo)[2][3] |

| Myoglobin (Holo) | His97 | Low |

| Apomyoglobin (Apo) | His97 | High (at least 10x > Holo)[2][3] |

| Myoglobin (Holo) | Tyr146 | Low |